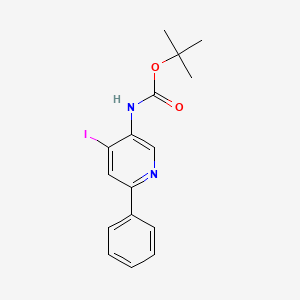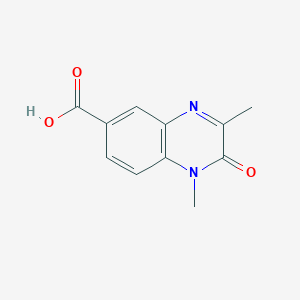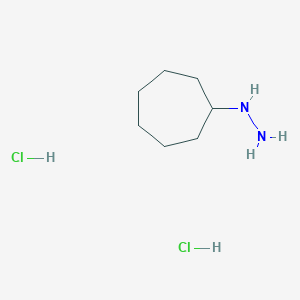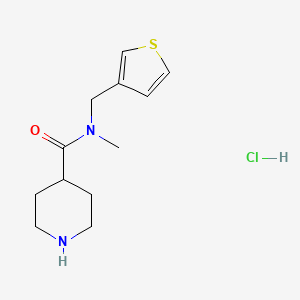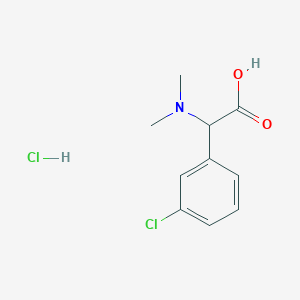![molecular formula C8H7F3N2O2 B1453297 {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid CAS No. 1215546-72-7](/img/structure/B1453297.png)
{[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid
説明
{[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid, commonly known as TFPA, is a versatile and important compound in the field of organic chemistry. It is a trifluoromethylated pyridine derivative, with a molecular formula of C7H7F3NO2. TFPA has a variety of applications in the synthesis of organic molecules, and has been used in the development of new drugs and materials. It is also a key component in the synthesis of several biologically active molecules.
科学的研究の応用
Supramolecular Chemistry
In the realm of supramolecular chemistry , derivatives of pyridin-2-yl compounds, such as {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid , are utilized as bidentate N,N-ligands . These ligands are integral in forming complex structures at the molecular level, which are essential for creating new materials with specific properties. The trifluoromethyl group enhances the electronic properties and solubility, influencing the overall behavior of the supramolecular assembly.
Catalysis
The field of catalysis benefits from the unique properties of trifluoromethyl-substituted pyridin-2-yl compounds. They serve as ligands in palladium-catalyzed amination reactions , which are pivotal in synthesizing various organic compounds. The presence of the trifluoromethyl group can significantly alter the catalytic activity and selectivity, leading to more efficient and sustainable chemical processes.
Ion Sensing
Ion sensing: is another application where these compounds find use. The electronic properties of the trifluoromethyl group, combined with the pyridin-2-yl moiety, allow for the development of sensors that can detect and measure specific ions in a solution . This is particularly useful in environmental monitoring and medical diagnostics.
Luminescent Properties
Compounds like {[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid are known to exhibit luminescent properties when used in metal complexes . This makes them suitable for applications in optoelectronics, such as organic light-emitting diodes (OLEDs), where they can contribute to the development of more efficient and durable light sources.
Cytotoxic Activity
In biomedical research , the cytotoxic activity of metal complexes involving trifluoromethyl-substituted pyridin-2-yl ligands is of interest . These complexes have the potential to bind with DNA molecules, which opens up possibilities for their use in anticancer therapies, as they can target and disrupt the function of cancer cells.
Agrochemical and Pharmaceutical Industries
The agrochemical and pharmaceutical industries heavily utilize trifluoromethylpyridine derivatives due to their unique physicochemical properties . These compounds play a crucial role in the protection of crops from pests and are also found in several pharmaceutical and veterinary products. The combination of the fluorine atom’s characteristics with the pyridine moiety contributes to the biological activities of these derivatives, making them valuable in developing new treatments and pesticides .
特性
IUPAC Name |
2-[[6-(trifluoromethyl)pyridin-2-yl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)5-2-1-3-6(13-5)12-4-7(14)15/h1-3H,4H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIOYWDQZJOMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



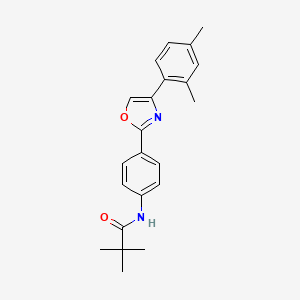
![2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(2-methylpiperidin-1-yl)propyl)acetamide](/img/structure/B1453217.png)
![Ethyl 4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidine-5-carboxylate](/img/structure/B1453219.png)
![4-[(2-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1453220.png)
![10-phenyl-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B1453222.png)
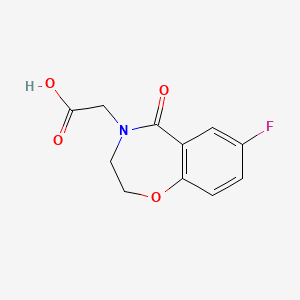
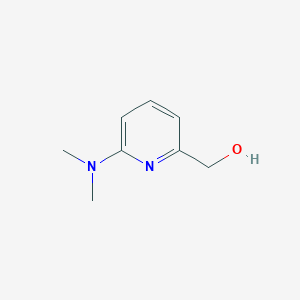
![N-methyl-5-[(methylamino)methyl]furan-2-carboxamide](/img/structure/B1453228.png)
![2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B1453229.png)
